(Rac)-RK-682

Cell Cycle Phosphatase Inhibition Cancer Biology

Procure (Rac)-RK-682 for robust phosphatase screening and cell cycle research. This tetronic acid natural product provides a specific G1/S arrest phenotype distinct from generic orthovanadate (G2/M). With 27-fold selectivity for VHR over CD45, it minimizes immune cell confounding effects and serves as a reliable PTP1B positive control. Sourced in ≥98% purity, it ensures assay reproducibility.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS No. 150627-37-5
Cat. No. B1679406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-RK-682
CAS150627-37-5
SynonymsRK682;  RK 682;  RK-682
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O
InChIInChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3/t18-/m1/s1
InChIKeyKZTSLHQKWLYYAC-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RK-682 (CAS 150627-37-5): A Multi-Target Tetronic Acid Natural Product with Established PTPase Inhibition


(5R)-3-Hexadecanoyl-4-hydroxy-5-(hydroxymethyl)furan-2(5H)-one, commonly designated RK-682, is a 3-acyltetronic acid natural product first isolated from Streptomyces sp. 88-682 fermentation broths. The compound is characterized by a tetronic acid core bearing a C16 hexadecanoyl (palmitoyl) side chain and a (5R)-hydroxymethyl substituent, with a molecular weight of 368.5 g/mol (C21H36O5). RK-682 is established in the research literature as an inhibitor of protein tyrosine phosphatases (PTPases), heparanase, phospholipase A2, and HIV-1 protease, and is commercially employed as a positive control for phosphatase inhibition in in vitro assays .

Why Generic PTPase Inhibitors Cannot Substitute for RK-682: Evidence of Differential Target Engagement and Cellular Phenotype


Generic PTPase inhibitors such as sodium orthovanadate exhibit broad, non-specific phosphatase inhibition and produce distinct cellular outcomes compared to RK-682. Unlike the pan-PTPase inhibitor sodium orthovanadate, which arrests cells at the G2/M boundary, RK-682 specifically arrests cell cycle progression at the G1/S transition in mammalian cells . Furthermore, while racemic RK-682 displays comparable in vitro potency against isolated PTPases, the natural (R)-enantiomer and its calcium salt form exhibit distinct solubility, metal ion sensitivity, and aggregation behavior that directly influence assay reproducibility and biological interpretation . Simple substitution with a generic phosphatase inhibitor therefore fails to replicate the precise target engagement profile, cellular phenotype, and experimental handling requirements of RK-682.

Quantitative Differentiation of RK-682: Head-to-Head and Cross-Study Comparative Data


Differential Cell Cycle Arrest: RK-682 Induces G1/S Blockade While Sodium Orthovanadate Arrests at G2/M

In a direct head-to-head comparison using Ball-1 human B cell leukemia cells, RK-682 and the broad-spectrum PTPase inhibitor sodium orthovanadate produced distinct cell cycle arrest profiles. Sodium orthovanadate inhibited cell cycle progression at the G2/M boundary phase, whereas RK-682 specifically inhibited the G1/S transition . Both compounds enhanced phosphotyrosine levels to comparable extents, indicating that the differential arrest point is not attributable to differential overall phosphatase inhibition but rather to distinct target engagement or downstream signaling consequences.

Cell Cycle Phosphatase Inhibition Cancer Biology

PTPase Isoform Selectivity: RK-682 Exhibits 27-Fold Preference for VHR over CD45

RK-682 demonstrates pronounced selectivity among protein tyrosine phosphatase isoforms. In vitro assays revealed that RK-682 inhibits the dual-specificity phosphatase VHR with an IC50 of 2.0 μM, while inhibition of the receptor-like phosphatase CD45 requires a substantially higher concentration, with an IC50 of 54 μM—a 27-fold difference in potency . Further profiling indicates intermediate activity against PTP1B, with reported IC50 values ranging from 4.5 μM to 5.5 μM depending on assay conditions .

PTPase Inhibition Enzyme Selectivity Signal Transduction

Multi-Target Inhibition Profile: Quantified Activity Across Heparanase, PLA2, and HIV-1 Protease

Beyond its established PTPase inhibition, RK-682 exhibits quantifiable activity against three additional enzyme classes of therapeutic and mechanistic interest. Independent studies have determined that RK-682 inhibits phospholipase A2 with an IC50 of 16 μM, heparanase with an IC50 of 17 μM, and HIV-1 protease with an IC50 of 84 μM . Notably, the heparanase inhibition was identified from a screening campaign of 10,000 microbial culture broths and validated using a visual heparan sulfate digestion assay .

Multi-target Inhibitor Heparanase Phospholipase A2 HIV-1 Protease

Racemic vs. Enantiopure RK-682: Equivalent In Vitro Potency but Distinct Physicochemical Behavior Affecting Assay Reproducibility

A comprehensive study comparing natural (R)-RK-682 with synthetic racemic RK-682 (rac-1) revealed that while both forms exhibit identical PTPase inhibitory activity in standard in vitro assays, their physicochemical behavior diverges significantly. Rac-1 forms large aggregates in aqueous solution, with aggregation capacity dependent on acyl side chain length. Critically, the presence of divalent cations such as magnesium—commonly used in enzyme assay buffers—drastically decreases the inhibitory activity of rac-1 through metal chelation . The calcium salt form of RK-682, which is the form originally isolated from natural sources, exhibits reduced solubility compared to the free acid, further impacting experimental handling .

Stereochemistry Assay Reproducibility Aggregation

Cancer Cell Line Cytotoxicity: Differential Potency Across Bladder Cancer Models

RK-682 exhibits cell-type-dependent cytotoxicity, with notable potency differences among bladder cancer cell lines. In cell viability assays, RK-682 inhibited MGH-U3 cells with an IC50 of 78.2 nM, T24 cells with an IC50 of 43.2 nM, and UROtsa cells with an IC50 of 145 nM . This represents a 3.4-fold difference in potency between the most sensitive (T24) and least sensitive (UROtsa) cell lines tested. The compound also induced cell cycle arrest at G1/S phase and inhibited cell migration and autophagy in MGH-U3 and T24 cells .

Cancer Cytotoxicity Bladder Cancer

RK-682 Serves as Benchmark Positive Control in PTP1B Inhibitor Discovery Campaigns

RK-682 is widely employed as a reference standard in natural product screening programs targeting PTP1B inhibition. In a study evaluating PTP1B inhibitors from Melaleuca leucadendron fruits, RK-682 was used as the positive control with an IC50 of 2.05 μg/mL (equivalent to approximately 5.56 μM). The test compounds exhibited IC50 values of 1.5 and 2.3 μg/mL, demonstrating that RK-682 provides a consistent benchmark for assessing relative potency of novel inhibitors . Similarly, in a screen of lignan compounds from Coptis chinensis (Huanglian), RK-682 served as the reference standard with an IC50 of 32 μmol/L, against which five isolated compounds showed IC50 values ranging from 49 to 71 μmol/L .

PTP1B Positive Control Natural Product Screening

Validated Application Scenarios for RK-682 Based on Quantitative Evidence


Positive Control for PTP1B Inhibitor Screening and Natural Product Discovery

RK-682 is extensively validated as a reference standard in PTP1B inhibitor screening campaigns. Laboratories establishing high-throughput or medium-throughput PTP1B enzymatic assays can procure RK-682 to benchmark assay sensitivity, validate plate-to-plate consistency, and quantify the relative potency of novel inhibitors. Its well-characterized IC50 values (4.5–5.5 μM under standard conditions) and documented use across multiple independent studies make it a reliable calibrant for inter-laboratory data comparison.

Investigating Differential Cell Cycle Checkpoint Regulation: G1/S vs. G2/M Arrest

For researchers studying cell cycle control mechanisms or screening for G1/S-specific inhibitors, RK-682 offers a defined and reproducible phenotype. In direct comparison with sodium orthovanadate, RK-682 uniquely arrests Ball-1 cells at the G1/S transition, whereas orthovanadate arrests at G2/M . This differential arrest point—despite comparable enhancement of cellular phosphotyrosine levels—enables dissection of phosphatase-dependent checkpoint regulation independent of gross tyrosine phosphorylation status.

Probing VHR-Dependent Signaling Pathways with Isoform Selectivity

RK-682's 27-fold selectivity for VHR (IC50 = 2.0 μM) over CD45 (IC50 = 54 μM) enables researchers to preferentially inhibit the dual-specificity phosphatase VHR while minimizing confounding effects on the highly expressed immune cell phosphatase CD45 . This selectivity is particularly valuable in studies of ERK signaling, where VHR functions as a key negative regulator, and in immune cell models where CD45 inhibition would otherwise dominate the cellular response.

Multi-Target Tool Compound for Heparanase, PLA2, and HIV-1 Protease Studies

Beyond its canonical PTPase activity, RK-682 inhibits heparanase (IC50 = 17 μM), phospholipase A2 (IC50 = 16 μM), and HIV-1 protease (IC50 = 84 μM) . This multi-target profile supports its use as a tool compound in integrated studies of tumor invasion (heparanase), inflammatory lipid signaling (PLA2), and viral replication. The compound's activity across these diverse enzyme classes makes it suitable for preliminary target validation experiments where polypharmacology may be mechanistically informative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-RK-682

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.